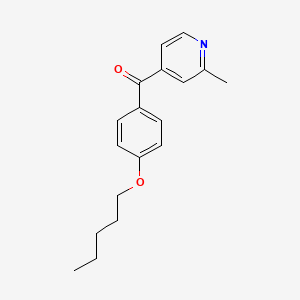

2-Methyl-4-(4-pentyloxybenzoyl)pyridine

Übersicht

Beschreibung

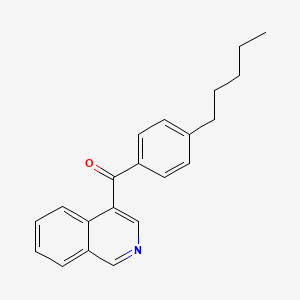

“2-Methyl-4-(4-pentyloxybenzoyl)pyridine” is a chemical compound with the molecular formula C18H21NO2 . It has a molecular weight of 283.37 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone .

Molecular Structure Analysis

The InChI code for “2-Methyl-4-(4-pentyloxybenzoyl)pyridine” is 1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15(7-9-16)18(20)17-13-14(2)10-11-19-17/h6-11,13H,3-5,12H2,1-2H3 . This code provides a detailed description of the molecule’s structure.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Methyl-4-(4-pentyloxybenzoyl)pyridine” are not available, pyridinium salts, which are structurally similar, have been known to undergo various reactions. For example, they can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Development

Polyimides with Pyridine Moieties A novel pyridine-containing aromatic dianhydride monomer was synthesized, leading to the development of new polyimides. These polyimides demonstrated good thermal stability, outstanding mechanical properties, and low dielectric constants, making them potentially useful in various industrial applications (Wang et al., 2006).

Liquid Crystals and Mesomorphic Properties A series of heterocyclic pyridine-based liquid crystals were synthesized, exhibiting unique thermotropic behaviors and mesomorphic properties. These materials, with their variable mesophases and potential electronic applications, demonstrate the versatility of pyridine derivatives in the field of advanced materials (Ong et al., 2018).

Chemistry and Reactions

Supramolecular Hydrogen-Bonding Complexes New series of laterally methyl-substituted hydrogen-bonded supramolecular complexes were prepared, showing dimorphic phases with smectic C and enhanced nematic phases. The incorporation of the phenylazo group in these complexes suggests the potential for creating materials with tailored mesogenic properties (Ahmed et al., 2019).

Palladium-Catalyzed Cyclization/Carbonylation A synthetic protocol involving palladium-catalyzed cyclization and carbonylation was developed for the preparation of specific dihydroisoquinolinones. This synthesis pathway highlights the intricate chemistry that can be employed in manipulating pyridine structures for complex molecule development (Ardizzoia et al., 2008).

Advanced Applications

Luminescent Rhenium(I) Tricarbonyl Complexes Pyridine-functionalized N-heterocyclic carbene ligands were used to synthesize rhenium(I) tricarbonyl complexes. These complexes exhibited rare blue-green luminescence, suggesting potential applications in optical devices or sensors (Li et al., 2012).

Soluble Fluorinated Polyamides Fluorinated polyamides containing pyridine and sulfone moieties were synthesized, showing high thermal stability, low dielectric constants, and high transparency. These properties make them suitable for applications in the electronics industry, such as in high-performance polymers (Liu et al., 2013).

Eigenschaften

IUPAC Name |

(2-methylpyridin-4-yl)-(4-pentoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-4-5-12-21-17-8-6-15(7-9-17)18(20)16-10-11-19-14(2)13-16/h6-11,13H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQJWEHIHKGCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219576 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(4-pentyloxybenzoyl)pyridine | |

CAS RN |

1187165-21-4 | |

| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-pyridinyl)[4-(pentyloxy)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

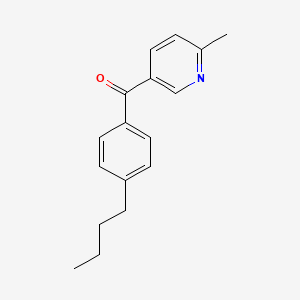

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.